molecular formula C7H4F6O4S B12563865 1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- CAS No. 170996-97-1

1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)-

Cat. No.: B12563865
CAS No.: 170996-97-1
M. Wt: 298.16 g/mol
InChI Key: HFRHQTUSQPARJE-UHFFFAOYSA-N
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Description

1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an oxathiolane ring and two trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- typically involves the formation of the oxathiolane ring followed by the introduction of the trifluoromethyl groups. One common method involves the reaction of a suitable thiol with an epoxide to form the oxathiolane ring. The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxathiolane ring or the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxathiolane ring may participate in covalent bonding with nucleophilic sites on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Oxathiolane-4-acetic acid, 5-oxo-2,2-bis(trifluoromethyl)- is unique due to the presence of the trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

170996-97-1

Molecular Formula

C7H4F6O4S

Molecular Weight

298.16 g/mol

IUPAC Name

2-[5-oxo-2,2-bis(trifluoromethyl)-1,3-oxathiolan-4-yl]acetic acid

InChI

InChI=1S/C7H4F6O4S/c8-6(9,10)5(7(11,12)13)17-4(16)2(18-5)1-3(14)15/h2H,1H2,(H,14,15)

InChI Key

HFRHQTUSQPARJE-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)OC(S1)(C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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